REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[CH3:9][C:10](=[O:11])[O:12][C:13](=[O:14])[CH3:15].[NH2:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[NH2:8]>>[NH2:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[NH:8][C:10]([CH3:9])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccnc1N
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Name
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Type
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product
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Smiles
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CC(=O)Nc1cccnc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |